2-(Oxiran-2-yl)ethane-1-sulfonyl chloride 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1640118-61-1
VCID: VC4156176
InChI: InChI=1S/C4H7ClO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2
SMILES: C1C(O1)CCS(=O)(=O)Cl
Molecular Formula: C4H7ClO3S
Molecular Weight: 170.61

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride

CAS No.: 1640118-61-1

Cat. No.: VC4156176

Molecular Formula: C4H7ClO3S

Molecular Weight: 170.61

* For research use only. Not for human or veterinary use.

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride - 1640118-61-1

Specification

CAS No. 1640118-61-1
Molecular Formula C4H7ClO3S
Molecular Weight 170.61
IUPAC Name 2-(oxiran-2-yl)ethanesulfonyl chloride
Standard InChI InChI=1S/C4H7ClO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2
Standard InChI Key LZNFFLBZNGTSGK-UHFFFAOYSA-N
SMILES C1C(O1)CCS(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Core Molecular Features

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride consists of a three-membered oxirane ring fused to an ethane chain terminated by a sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}). The epoxide ring introduces strain-driven reactivity, while the sulfonyl chloride group facilitates electrophilic substitutions. Key structural parameters include:

PropertyValue
Molecular formulaC4H7ClO3S\text{C}_4\text{H}_7\text{ClO}_3\text{S}
Molecular weight170.61 g/mol
SMILESC1C(O1)CCS(=O)(=O)Cl
InChIKeyFGYRHYUVGSZLOI-UHFFFAOYSA-N

The InChIKey confirms stereochemical specificity, critical for its interactions in asymmetric synthesis .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, highlight its gas-phase behavior :

Adductm/zCCS (Ų)
[M+H]⁺155.01728135.5
[M+Na]⁺176.99922145.7
[M-H]⁻153.00272141.5

These metrics aid in mass spectrometry-based identification and purity assessments .

Synthesis and Manufacturing

Industrial Synthetic Routes

The compound is typically synthesized via epoxide-sulfonation reactions. A representative method involves:

  • Epoxide Formation: Cyclization of 1,2-diols or halogenated precursors to yield the oxirane ring.

  • Sulfonation: Reaction with sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or chlorosulfonic acid to introduce the SO2Cl-\text{SO}_2\text{Cl} group.

Patent WO2016170544A1 details analogous processes for epoxide-containing pharmaceuticals, emphasizing solvent selection (e.g., dichloromethane) and anti-solvent crystallization (e.g., n-pentane) to isolate intermediates . For instance, lithium hydroxide-mediated hydrolysis and acidification steps are critical for stabilizing sulfonyl chloride derivatives .

Stereochemical Control

Patent WO2011132140A2 demonstrates epoxide ring stereoinversion techniques, such as base-mediated equilibration (e.g., KOH in dimethyl sulfoxide), to convert (2S)-epoxides to (2R)-epoxides . This methodology could adapt to 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride to optimize enantiomeric purity for chiral drug synthesis .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic attack by amines, alcohols, and thiols:

RSO2Cl+NH2R’RSO2NHR’+HCl\text{RSO}_2\text{Cl} + \text{NH}_2\text{R'} \rightarrow \text{RSO}_2\text{NHR'} + \text{HCl}

This reaction produces sulfonamides, widely used in antimicrobial and anticancer agents.

Epoxide Ring-Opening

The strained oxirane ring reacts with nucleophiles (e.g., water, Grignard reagents) under acidic or basic conditions:

\text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_2\text{H}_6\text{O}_2}

Ring-opening derivatives, such as diols or ethers, expand utility in polymer chemistry and prodrug design .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s bifunctional reactivity enables its use in multistep syntheses. For example, Patent WO2016170544A1 employs similar epoxide-sulfonamide intermediates to construct complex molecules like:

(2S)N((S)1((S)4methyl1((R)2methyloxiran2yl)1oxopentan2ylcarbamoyl)2phenylethyl)2((S)2(2morpholinoacetamido)4phenylbutanamido)4methylpentanamide(2S)-N-((S)-1-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)-4-methylpentanamide

This underscores its role in generating stereochemically intricate APIs .

Prodrug Development

Sulfonate esters derived from 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride enhance drug solubility and bioavailability. The epoxide moiety’s pH-dependent reactivity further allows targeted release in physiological environments .

Comparative Analysis with Analogues

CompoundFunctional GroupsKey Differences
2-(Oxiran-2-yl)ethane-1-sulfonyl fluorideSO2F-\text{SO}_2\text{F}Higher hydrolytic stability; used in click chemistry
Ethylene glycol bis(sulfonate)Dual SO3H-\text{SO}_3\text{H}Enhanced hydrophilicity; polymer precursor
1,3-EpoxybutaneSimple epoxideLacks sulfonyl group; limited derivatization

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